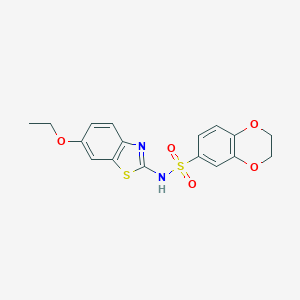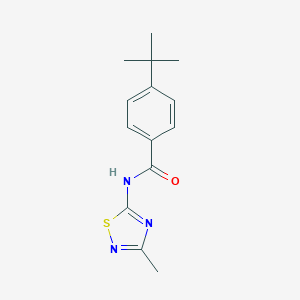
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can modulate the levels of various biochemical markers associated with inflammation, tumor growth, and microbial infections. In addition, this compound has been reported to have beneficial effects on the nervous system, including neuroprotection and improvement of cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. One of the directions is to further investigate its mechanism of action to fully understand its therapeutic potential. Another direction is to explore the possibility of using this compound in combination with other drugs to enhance its efficacy. Additionally, more studies are needed to evaluate its safety and toxicity profile.
Synthesis Methods
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been reported in various studies. One of the methods involves the reaction of 4-ethylbenzylamine with 5,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with tetrahydrothiophene dioxide to obtain the final compound.
Scientific Research Applications
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has shown to have antioxidant and neuroprotective effects.
properties
Product Name |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-ethylbenzyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
Molecular Formula |
C25H27NO5S |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27NO5S/c1-4-18-5-7-19(8-6-18)14-26(20-9-10-32(29,30)15-20)25(28)23-13-21(27)24-17(3)11-16(2)12-22(24)31-23/h5-8,11-13,20H,4,9-10,14-15H2,1-3H3 |
InChI Key |
NWFTUHWGYGTWMF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)
![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)